Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Description

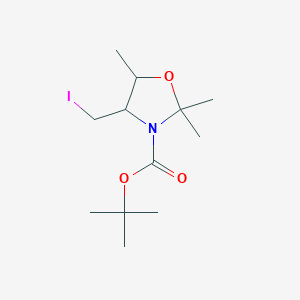

Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1087789-14-7) is a halogenated oxazolidine derivative. Its structure features an iodomethyl (-CH₂I) substituent at the 4-position of the oxazolidine ring, a tert-butyl carboxylate group at the 3-position, and methyl groups at the 2,2,5-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the iodine atom’s role as a versatile leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula |

C12H22INO3 |

|---|---|

Molecular Weight |

355.21 g/mol |

IUPAC Name |

tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C12H22INO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3 |

InChI Key |

UUDFSWKHNPMMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the iodomethyl group. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce new functional groups.

Reduction Reactions: Reduction of the compound can lead to the removal of the iodomethyl group or the reduction of other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of new compounds with altered oxidation states.

Scientific Research Applications

Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxazolidine ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Iodomethyl vs. Bromomethyl : The iodine atom in the target compound increases molecular weight (~355 vs. ~308 for bromo) and enhances leaving-group ability in substitution reactions. Bromo derivatives are more cost-effective but less reactive in certain transformations .

- Hydroxymethyl and Aminomethyl: These polar substituents enable hydrogen bonding and participation in condensation or amidation reactions. The hydroxymethyl derivative is widely available but requires diastereomer separation .

- Cyano Group: The nitrile (-CN) substituent offers opportunities for further functionalization (e.g., reduction to amines or conversion to carboxylic acids) .

Availability and Cost

- The iodomethyl compound is discontinued, while bromo and hydroxymethyl derivatives remain available at high costs (e.g., €603/50 mg for bromo vs. $578/1 g for hydroxymethyl) .

- Cyano and aminomethyl analogs face supply chain limitations, highlighting the need for custom synthesis .

Research Findings and Data

Reactivity Trends

- Leaving Group Efficiency : Iodo > Bromo > Hydroxymethyl. This trend is critical in designing substitution reactions for complex molecule synthesis .

- Stability: Iodo and bromo derivatives are light-sensitive, requiring storage in amber vials. Hydroxymethyl and aminomethyl compounds are more stable but may require inert atmospheres to prevent oxidation .

Analytical Data

- Spectroscopy: The cyano derivative (CAS 1334149-56-2) has well-documented NMR and LC-MS data, aiding in purity assessment .

- Chromatography : Reverse-phase HPLC methods are standardized for hydroxymethyl and bromo analogs, with retention times varying by substituent polarity .

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with oxazolidine ring formation. For example, tert-butyl oxazolidine carboxylates are often synthesized via cyclization of amino alcohols with carbonyl reagents, followed by iodomethylation using reagents like methyl iodide in the presence of a base (e.g., NaH) . Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) . Final characterization employs NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How does the stereochemistry of the oxazolidine ring impact the compound’s reactivity and applications?

The oxazolidine ring often contains stereocenters (e.g., 4S,5S configuration), influencing its conformational stability and interactions. Stereochemical assignments are confirmed via X-ray crystallography or NOESY NMR . The iodomethyl group’s spatial orientation affects nucleophilic substitution rates, with axial positions favoring SN2 mechanisms .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and moisture due to the labile C–I bond. Storage recommendations include dark, anhydrous environments at –20°C. Degradation can be monitored via TLC or HPLC, with decomposition products identified as tert-butyl oxazolidine derivatives lacking the iodomethyl group .

Advanced Research Questions

Q. How can competing side reactions during iodomethyl functionalization be minimized?

Side reactions (e.g., elimination or over-alkylation) are mitigated by controlling reaction stoichiometry and temperature. For example, slow addition of methyl iodide at 0°C in THF reduces exothermic side processes. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium iodide) enhance regioselectivity .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular docking studies (using software like AutoDock Vina) model interactions with enzymes or receptors. The iodomethyl group’s electrophilicity may facilitate covalent binding to cysteine residues in active sites. Comparative studies with bromo or chloro analogs reveal iodine’s superior leaving-group ability, correlating with higher inhibitory potency .

Q. How do solvent polarity and additives influence the compound’s reactivity in cross-coupling reactions?

In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), polar aprotic solvents (DMF, DMSO) enhance iodine displacement. Additives like KI prevent Pd leaching, while bulky phosphine ligands (XPhos) improve yields by stabilizing active catalytic species . Kinetic studies show reaction half-lives decrease with increasing solvent polarity due to accelerated oxidative addition .

Q. What analytical techniques resolve contradictions in stereochemical assignments of derivatives?

Conflicting NOESY or XRD data (e.g., axial vs. equatorial substituents) are resolved via chiral HPLC (Chiralpak AD-H column) or vibrational circular dichroism (VCD). For example, enantiomeric excess (>99%) is confirmed using Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.